3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide
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Overview
Description
3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-(BENZYLOXY)BENZYLIDENE)PROPANOHYDRAZIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a benzyloxybenzylidene group, and a propanohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-(BENZYLOXY)BENZYLIDENE)PROPANOHYDRAZIDE typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Benzyloxybenzylidene Group: The benzyloxybenzylidene group is introduced through a condensation reaction between benzaldehyde derivatives and appropriate hydrazides.
Formation of Propanohydrazide Moiety: The final step involves the reaction of the benzimidazole derivative with the benzyloxybenzylidene hydrazide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-(BENZYLOXY)BENZYLIDENE)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-(BENZYLOXY)BENZYLIDENE)PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-(BENZYLOXY)BENZYLIDENE)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The benzyloxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The propanohydrazide moiety can form hydrogen bonds with biological macromolecules, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(1H-BENZIMIDAZOL-1-YL)-N’-(4-(BENZYLOXY)BENZYLIDENE)PROPANOHYDRAZIDE is unique due to the presence of the benzyloxybenzylidene group, which is not commonly found in similar compounds. This group enhances the compound’s lipophilicity and potential biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C24H22N4O2/c29-24(14-15-28-18-25-22-8-4-5-9-23(22)28)27-26-16-19-10-12-21(13-11-19)30-17-20-6-2-1-3-7-20/h1-13,16,18H,14-15,17H2,(H,27,29)/b26-16- |
InChI Key |
NGQDVXCWMSSYFZ-QQXSKIMKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CCN3C=NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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